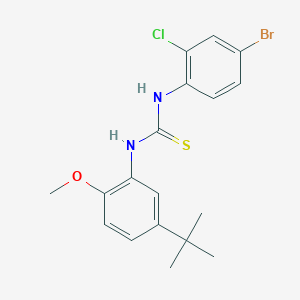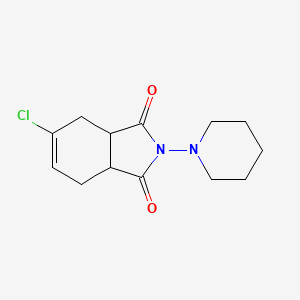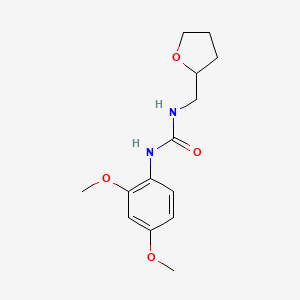
N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea, also known as Br-MCPT, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been shown to have various biological activities such as anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of the thioredoxin system, which is involved in the regulation of cellular redox balance. Thioredoxin is a small protein that plays a key role in cellular processes such as DNA synthesis, protein folding, and apoptosis. N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been shown to inhibit the activity of thioredoxin reductase, which is an enzyme that reduces oxidized thioredoxin to its active form. This inhibition leads to an accumulation of oxidized thioredoxin, which can result in oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This induction of apoptosis is believed to be due to the inhibition of the thioredoxin system and the resulting accumulation of oxidized thioredoxin. N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has also been found to inhibit the replication of viruses by interfering with viral DNA synthesis. In addition, N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been shown to have antibacterial activity by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea in lab experiments is its selective cytotoxicity against cancer cells, which makes it a potential candidate for cancer therapy. Another advantage is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of antiviral drugs. However, one limitation of using N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea in more detail to better understand its therapeutic potential. Additionally, further studies are needed to evaluate the safety and toxicity of N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea in vivo and in clinical trials. Finally, the potential of N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea as a lead compound for the development of new anticancer and antiviral drugs should be explored.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have selective cytotoxicity against cancer cells, particularly breast cancer cells. N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has also been found to inhibit the growth of various viruses, including herpes simplex virus type 1, human cytomegalovirus, and HIV-1. In addition, N-(4-bromo-2-chlorophenyl)-N'-(5-tert-butyl-2-methoxyphenyl)thiourea has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(5-tert-butyl-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2OS/c1-18(2,3)11-5-8-16(23-4)15(9-11)22-17(24)21-14-7-6-12(19)10-13(14)20/h5-10H,1-4H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFMHMSCVOGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-(5-tert-butyl-2-methoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorobenzyl)-2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4118014.png)



![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4118027.png)


![methyl {6-chloro-7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4118059.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate](/img/structure/B4118084.png)
![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4118114.png)